BenchChemオンラインストアへようこそ!

6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Lipophilicity ADME Permeability

This pyrrolopyrimidine sulfonamide features a critical 5-chloro-2-methylbenzenesulfonyl pharmacophore essential for steep SAR exploration. The electron-withdrawing Cl at C5 and electron-donating CH₃ at C2 create a unique electronic surface potential influencing kinase selectivity pocket occupancy and carbonic anhydrase isoform (hCA IX/XII) targeting. As a privileged scaffold validated in ERK1/2 inhibitor patents (US 9,546,173 B2) and achieving subnanomolar CA inhibition, procurement of the exact substitution pattern is mandatory for data reproducibility and IP differentiation—positional isomers can differ by orders of magnitude in potency.

Molecular Formula C13H12ClN3O2S
Molecular Weight 309.77
CAS No. 1706135-26-3
Cat. No. B2871736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
CAS1706135-26-3
Molecular FormulaC13H12ClN3O2S
Molecular Weight309.77
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC3=CN=CN=C3C2
InChIInChI=1S/C13H12ClN3O2S/c1-9-2-3-11(14)4-13(9)20(18,19)17-6-10-5-15-8-16-12(10)7-17/h2-5,8H,6-7H2,1H3
InChIKeyQMIQCRVCEURNPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-(5-Chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1706135-26-3): Structural and Pharmacophoric Baseline for Procurement Decisions


6-(5-Chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a sulfonylated pyrrolopyrimidine derivative (molecular formula C₁₃H₁₂ClN₃O₂S, MW 309.77 g/mol) featuring a bicyclic pyrrolo[3,4-d]pyrimidine core functionalized with a 5-chloro-2-methylbenzenesulfonyl group [1]. The pyrrolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to engage ATP-binding pockets of protein kinases and the active sites of carbonic anhydrase isoforms [2][3]. The compound exists as a white to light yellow crystalline powder, soluble in organic solvents such as DMSO and acetonitrile, with a computed XLogP3 of 1.4, zero hydrogen bond donors, five hydrogen bond acceptors, and two rotatable bonds [1]. These physicochemical parameters position it as a moderately lipophilic, conformationally constrained scaffold with favorable drug-like properties for lead optimization campaigns.

Why Generic Substitution of 6-(5-Chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine with Other Pyrrolopyrimidine Sulfonamides Is Scientifically Unjustified


The pyrrolo[3,4-d]pyrimidine sulfonamide chemical space exhibits steep structure-activity relationships where even subtle changes in the benzenesulfonyl substitution pattern can drastically alter target engagement, selectivity, and pharmacokinetic behavior [1]. The 5-chloro-2-methyl substitution on the benzenesulfonyl ring of the target compound imparts a unique combination of electron-withdrawing (Cl at C5) and electron-donating (CH₃ at C2) effects, creating a distinct electronic surface potential that influences both the sulfonamide group's hydrogen-bonding geometry and the aromatic ring's π-stacking interactions within enzyme active sites [2]. Substituting this compound with the 4-chloro analog (CAS 1706135-10-5, MW 295.75, XLogP3 ~1.1) alters the dipole moment and lipophilicity, while the 3-chloro-4-methyl positional isomer introduces different steric constraints that affect binding pocket complementarity . For carbonic anhydrase inhibition, research demonstrates that pyrrolopyrimidine sulfonamides with specific substitution patterns achieve subnanomolar Ki values against hCA XII, while structurally similar analogs can differ by orders of magnitude in potency [1]. These steep SARs mean that procurement of the exact substitution pattern is critical for SAR reproducibility and intellectual property positioning.

Quantitative Differentiation Evidence for 6-(5-Chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine vs. Closest Analogs


Lipophilicity Differentiation (XLogP3) vs. Non-Methylated 4-Chloro Analog

The target compound's computed XLogP3 of 1.4 is elevated relative to the non-methylated 4-chloro analog (CAS 1706135-10-5, estimated XLogP3 ≈ 1.1) due to the presence of the ortho-methyl group on the benzenesulfonyl ring. This approximately 0.3 log unit increase in lipophilicity is associated with enhanced passive membrane permeability and potentially altered tissue distribution profiles, which are critical determinants in cell-based assay performance and in vivo pharmacokinetics [1].

Lipophilicity ADME Permeability

Molecular Weight and Hydrogen Bond Acceptor Count Differentiation vs. Unsubstituted Phenylsulfonyl Analog

The target compound (MW 309.77 g/mol, 5 hydrogen bond acceptors) shows a molecular weight increase of +48.47 g/mol relative to the unsubstituted 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (MW ~261.30 g/mol), attributable to the chloro and methyl substituents. This MW difference, combined with the additional halogen atom (Cl), increases the compound's capacity for halogen bonding and hydrophobic interactions within target binding sites, while maintaining compliance with Lipinski's rule of five [1][2].

Molecular Weight Pharmacokinetics Ligand Efficiency

Electronic and Steric Differentiation: 5-Chloro-2-Methyl vs. 3-Chloro-4-Methyl Positional Isomer

The target compound bears chlorine at the 5-position and methyl at the 2-position of the benzenesulfonyl ring, creating an ortho-methyl, meta-chloro substitution. The positional isomer 6-(3-chloro-4-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine places chlorine at the 3-position and methyl at the 4-position (meta-methyl, para-chloro with respect to the sulfonyl attachment), resulting in a different electrostatic potential surface and altered steric bulk orientation. This positional isomerism is known to produce distinct binding geometries in kinase ATP pockets, where the sulfonamide group acts as a hydrogen-bond anchor and the aryl substituent occupies hydrophobic selectivity pockets [1][2].

Substitution Pattern Binding Affinity Selectivity

Conformational Restriction (Rotatable Bond Count) vs. Thiophene-2-Sulfonyl Analog

The target compound has 2 rotatable bonds (both between the sulfonyl group and the ring systems), compared to the thiophene-2-sulfonyl analog which also has 2 rotatable bonds but features a five-membered heteroaromatic thiophene ring instead of a six-membered phenyl ring. The benzenesulfonyl ring of the target compound provides a larger hydrophobic surface area and different π-electron density compared to the electron-rich thiophene ring, which alters the nature of aromatic stacking interactions within protein binding pockets. Additionally, the chloro and methyl substituents on the target compound's phenyl ring reduce rotational symmetry, pre-organizing the ligand into a more defined conformational ensemble prior to target binding [1].

Conformational Flexibility Entropic Penalty Binding Affinity

Class-Level Evidence: Pyrrolopyrimidine Sulfonamides as Carbonic Anhydrase Inhibitors with Subnanomolar Potency

In the pyrrolopyrimidine sulfonamide class, certain derivatives achieve 6–8 fold greater potency than the reference drug acetazolamide (AZA, Ki = 5.7 nM) against the tumor-associated carbonic anhydrase isoform hCA XII, with subnanomolar Ki values reported [1]. Against the MCF-7 breast cancer cell line, select pyrrolopyrimidine sulfonamides display IC₅₀ values between 6.46 and 7.56 μM, surpassing doxorubicin (IC₅₀ = 8.02 μM) [1]. While these specific data points are from structurally related but non-identical analogs, they establish the quantitative performance ceiling of the scaffold class within which the target compound operates. The 5-chloro-2-methyl substitution pattern of the target compound is designed to modulate potency and isoform selectivity relative to these literature benchmarks.

Carbonic Anhydrase Cancer Hypoxia

Optimal Research and Industrial Application Scenarios for 6-(5-Chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine


Kinase Inhibitor Lead Optimization: ERK1/2 and MAPK Pathway Targeting

The pyrrolo[3,4-d]pyrimidine scaffold is explicitly claimed in patents covering ERK1/2 kinase inhibitors for MAPK pathway-dependent cancers, including those resistant to RAF and MEK inhibitors [1]. The target compound's 5-chloro-2-methylbenzenesulfonyl group introduces a specific halogen-bonding and hydrophobic motif suitable for occupying the kinase selectivity pocket. Procurement of this precise substitution pattern is essential for SAR studies aimed at optimizing ERK1/2 inhibitory potency while minimizing off-target kinase interactions [1].

Carbonic Anhydrase Inhibitor Development for Hypoxic Tumor Targeting

Pyrrolopyrimidine sulfonamides have demonstrated subnanomolar inhibition of the tumor-associated carbonic anhydrase isoform hCA XII and superior cytotoxicity against MCF-7 cells compared to doxorubicin [2]. The target compound's chloro-methyl substitution pattern provides a differentiated electronic profile for probing isoform selectivity between hCA IX and hCA XII, two validated targets in hypoxic tumor microenvironments. Researchers developing tumor-selective CA inhibitors should prioritize this compound for SAR expansion around the benzenesulfonyl pharmacophore [2].

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Programs

With a molecular weight of 309.77 g/mol and XLogP3 of 1.4, the target compound sits within the lead-like chemical space ideal for fragment-based screening and scaffold-hopping initiatives [3]. The 5-chloro-2-methyl substituent pattern serves as a privileged vector for subsequent structure-based optimization, enabling exploration of hydrophobic sub-pockets while maintaining acceptable physicochemical properties. The compound's two rotatable bonds and moderate lipophilicity make it an attractive starting point for iterative medicinal chemistry campaigns [3].

Patent-Protected Chemical Space Exploration and IP Strategy

Multiple patent families, including US 9,546,173 B2, cover substituted pyrrolo[3,4-d]pyrimidines as kinase inhibitors, with extensive SAR examples demonstrating the critical impact of sulfonamide substitution on potency and selectivity [1]. The specific 5-chloro-2-methylbenzenesulfonyl substitution pattern of this compound represents a distinct chemical matter entry within this IP landscape. Pharmaceutical research organizations conducting freedom-to-operate analyses or seeking novel composition-of-matter claims should evaluate this compound as a comparator or starting point for differentiation from existing patent exemplifications [1].

Quote Request

Request a Quote for 6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.